molecular formula C25H29NO5 B12341971 2-((2S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidin-2-yl)acetic acid

2-((2S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidin-2-yl)acetic acid

Cat. No.: B12341971
M. Wt: 423.5 g/mol
InChI Key: OHWTZEARHIOFMA-BHWOMJMDSA-N
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Description

2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid is a complex organic compound that features a pyrrolidine ring substituted with fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Protecting Groups: The fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups are introduced to protect the amine and hydroxyl functionalities, respectively. These steps often involve the use of reagents such as Fmoc-Cl and Boc2O under basic conditions.

    Acylation: The acetic acid moiety is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its protected functional groups allow for selective deprotection and further functionalization.

Biology

In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving proteases that recognize the Fmoc and Boc groups.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including as inhibitors of specific enzymes or as drug delivery agents.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc and Boc groups can be recognized by proteases, leading to cleavage and release of the active pyrrolidine derivative. This interaction can modulate various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: These compounds also feature the Fmoc group and are used in peptide synthesis.

    Boc-Protected Amino Acids: Similar to the Fmoc-protected compounds but with the Boc group.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different substituents.

Uniqueness

The uniqueness of 2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid lies in its combination of Fmoc and Boc protecting groups, which provide versatility in synthetic applications. Additionally, the presence of the acetic acid moiety allows for further functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C25H29NO5/c1-25(2,3)31-17-12-16(13-23(27)28)26(14-17)24(29)30-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,28)/t16-,17?/m0/s1

InChI Key

OHWTZEARHIOFMA-BHWOMJMDSA-N

Isomeric SMILES

CC(C)(C)OC1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Origin of Product

United States

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